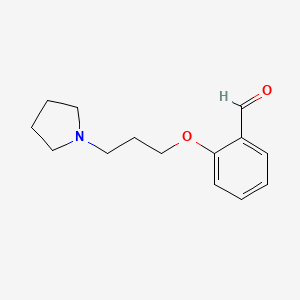

2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde

Description

2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde is an organic compound with the molecular formula C14H19NO2. It is a benzaldehyde derivative where the benzene ring is substituted with a pyrrolidine group via a propoxy linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name |

2-(3-pyrrolidin-1-ylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-12-13-6-1-2-7-14(13)17-11-5-10-15-8-3-4-9-15/h1-2,6-7,12H,3-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDHMWIYERBQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde typically involves the reaction of 3-chloropropoxybenzaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2-(3-(Pyrrolidin-1-yl)propoxy)benzoic acid.

Reduction: 2-(3-(Pyrrolidin-1-yl)propoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine group can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

2-(3-(Morpholin-4-yl)propoxy)benzaldehyde: Similar structure but with a morpholine group instead of pyrrolidine.

2-(3-(Piperidin-1-yl)propoxy)benzaldehyde: Similar structure but with a piperidine group instead of pyrrolidine.

2-(3-(Azepan-1-yl)propoxy)benzaldehyde: Similar structure but with an azepane group instead of pyrrolidine.

Uniqueness

2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde is unique due to the presence of the pyrrolidine group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

2-(3-(Pyrrolidin-1-yl)propoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound consists of a benzaldehyde moiety linked to a pyrrolidine group via a propoxy chain. Its structural formula can be represented as:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticonvulsant Effects : Studies have explored its potential as a ligand for histamine H3 receptors, which are implicated in epilepsy treatment. The compound has been tested in various animal models for its anticonvulsant properties, showing moderate protection against induced seizures in some cases .

- Antimicrobial Properties : There is emerging evidence suggesting that compounds with similar structures exhibit antibacterial activity against multidrug-resistant strains, particularly targeting proteins essential for bacterial survival like PBP3 in Pseudomonas aeruginosa .

The mechanisms underlying the biological activity of this compound are still under investigation. However, the following pathways have been identified:

- Histamine H3 Receptor Modulation : The compound may act as an antagonist or inverse agonist at H3 receptors, which are involved in neurotransmitter release and modulation of seizure activity .

- Inhibition of Bacterial Proteins : Similar compounds have shown the ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), crucial for bacterial growth and division .

Anticonvulsant Activity

A study investigating various enantiomers of related compounds demonstrated that specific configurations could lead to significant anticonvulsant effects. For instance, while one enantiomer showed no effect, another provided moderate protection against seizures induced by maximum electroshock (MES) and strychnine models .

Antimicrobial Activity

In a focused screening of compounds against Pseudomonas aeruginosa, derivatives similar to this compound were found to inhibit PBP3 with varying degrees of efficacy. These findings suggest that the compound could be optimized for enhanced antibacterial activity against resistant strains .

Table 1: Summary of Biological Activities

| Activity Type | Model/Assay | Result |

|---|---|---|

| Anticonvulsant | MES-induced seizures | Moderate protection observed |

| Antimicrobial | Inhibition of PBP3 | Varied inhibition (IC50 values not specified) |

Table 2: Structural Variants and Their Activities

| Compound Variant | Activity Type | Observed Effect |

|---|---|---|

| (R)-enantiomer of related compound | Anticonvulsant | Moderate protection in MES |

| Pyrrolidine derivatives | Antimicrobial | Effective against P. aeruginosa |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.